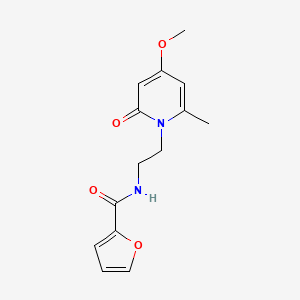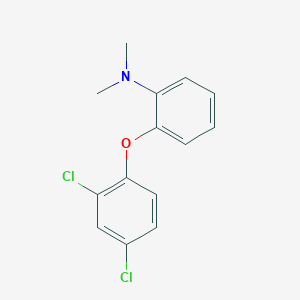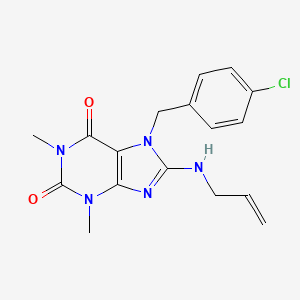![molecular formula C19H25N5O B2630163 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea CAS No. 380333-81-3](/img/structure/B2630163.png)
1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Antitumor/Anticancer Activity
Research has focused on the synthesis of derivatives related to the parent compound and their evaluation for antitumor and anticancer activities. For instance, Venkateshwarlu et al. (2014) synthesized a series of O-Mannich bases of dihydropyrimidinones, which were evaluated for their in vitro cytotoxic and antitumor activities. One compound from this series showed significant effectiveness, highlighting the potential of such compounds in anticancer research (Venkateshwarlu et al., 2014).
Hydrogen-Bonded Complexes and Self-Assembly
Complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded structures has been studied, showing how these compounds can equilibrate with sheetlike structures through hydrogen bonding. This process mimics biological mechanisms and has implications for the design of self-assembling materials (Corbin et al., 2001).
Herbicide Degradation
The degradation pathways of sulfonylurea herbicides, which share a structural motif with the target compound, have been examined. These studies are crucial for understanding the environmental impact and breakdown of such chemicals (Saha & Kulshrestha, 2002).
Crystal Structure Analysis
Crystallographic studies on sulfonylurea herbicides and related compounds provide insight into their molecular configurations and potential interactions with biological targets. This information is vital for the rational design of new compounds with enhanced activity and selectivity (Jeon et al., 2015).
Synthesis of Cytotoxic Heterocyclic Compounds
Mansour et al. (2020) explored the synthesis of new cytotoxic heterocyclic compounds involving the reaction of a propenone derivative with different nitrogen nucleophiles. Some of these compounds exhibited promising growth inhibitory effects against cancer cell lines, demonstrating the therapeutic potential of such chemical frameworks (Mansour et al., 2020).
Biological Screening for Antimicrobial Activity
Additionally, novel pyrimidine derivatives have been synthesized and screened for a range of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. These studies provide a foundation for developing new therapeutic agents based on the chemical scaffold of the target compound (Bhat et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-12(2)15-8-7-9-16(11-15)19(5,6)22-18(25)24-23-17-20-13(3)10-14(4)21-17/h7-11H,1H2,2-6H3,(H,20,21,23)(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNFMHBOXXAMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

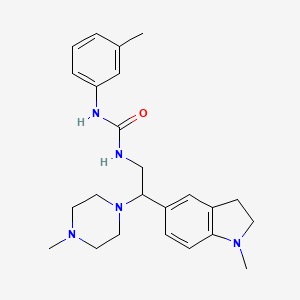

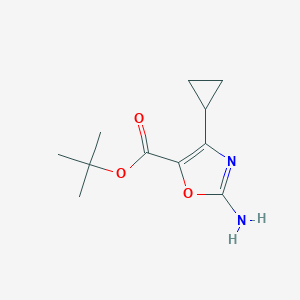

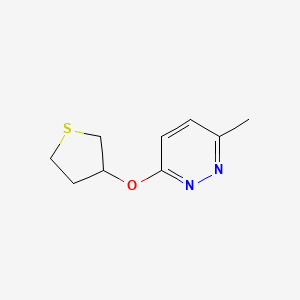
![2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2630092.png)
![2-[3-Methylbutan-2-yl-[(6-oxo-1H-pyridin-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2630093.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2630094.png)
